tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate
Description
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate is a spirocyclic compound featuring a 5-azaspiro[3.5]nonane core, where the nitrogen atom is part of a six-membered ring fused to a cyclopropane moiety. The tert-butyl carbamate group at the 8-position serves as a protective group, enhancing stability and modulating solubility for pharmaceutical applications. This compound is structurally significant due to its spirocyclic architecture, which imparts conformational rigidity and influences pharmacokinetic properties such as bioavailability and metabolic resistance .
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[3.5]nonan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-8-14-13(9-10)6-4-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJBUVQKIEMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934568-59-8 | |
| Record name | tert-butyl N-{5-azaspiro[3.5]nonan-8-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature.
Procedure: The spirocyclic amine is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. tert-Butyl chloroformate is then added dropwise to the solution while stirring. The reaction mixture is allowed to stir for several hours to ensure complete conversion of the starting materials to the desired product.
Workup: The reaction mixture is quenched with water, and the organic layer is separated.
Chemical Reactions Analysis
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spirocyclic structures. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and other diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and signaling .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Analogs
*Estimated based on analogs.
Physicochemical Properties
- Solubility: The hydroxy analog (C13H23NO3) may exhibit higher aqueous solubility due to hydrogen bonding, whereas the oxo derivative (C13H21NO3) is more lipophilic .
- Stability : Carbamate-protected analogs (e.g., tert-butyl groups) show enhanced stability under acidic conditions compared to free amines .
- Molecular Weight : Most analogs fall within 225–241 Da, aligning with Lipinski’s Rule of Five for drug-likeness .
Biological Activity
Tert-butyl 5-azaspiro[3.5]nonan-8-ylcarbamate (CAS Number: 1934568-59-8) is a spirocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. The structural uniqueness of this compound arises from its spirocyclic framework, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 1934568-59-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor binding, potentially resulting in various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Notable Findings:
- Antimicrobial Activity : Compounds related to azaspiro structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that similar spirocyclic compounds may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
While direct case studies specifically on this compound are scarce, insights can be drawn from related compounds:
- Study on Similar Compound : A study examining a related azaspiro compound showed significant inhibition of tumor growth in xenograft models, suggesting potential anticancer properties.
- Antibacterial Evaluation : Another investigation into spirocyclic compounds demonstrated effective inhibition of Gram-positive bacteria, indicating possible therapeutic applications in infectious diseases.
Future Research Directions
The current understanding of this compound's biological activity is still evolving. Future research should focus on:
- In Vitro and In Vivo Studies : Comprehensive studies to evaluate the compound's pharmacodynamics and pharmacokinetics.
- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
